Ciproxifan maleate

Histamine H3 Receptor Radioligand Binding Synaptosomal Release

Researchers using non-selective or clinical-stage H3 antagonists often encounter species-specific potency mismatches that confound rodent behavioral data. Ciproxifan maleate eliminates this variability as the validated, high-potency reference standard for rodent H3R pharmacology. Its unique profile delivers reproducibility that generic alternatives cannot match: - ~100-fold selectivity for rodent vs. human H3R, ensuring maximal target engagement in murine models with IC50 of 9.2 nM and Ki of 0.5 nM. - Dual MAO-A/MAO-B inhibition at μM concentrations-a critical off-target parameter documented for proper high-dose experimental controls. - Proven in vivo efficacy across cognition (Barnes maze), wakefulness (no sleep rebound), and sensorimotor gating (PPI) paradigms.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 184025-19-2
Cat. No. B1662222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiproxifan maleate
CAS184025-19-2
Synonyms(Z)-but-2-enedioic acid; cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyRLQFKEYRALXXEJ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciproxifan Maleate: Potent H3 Antagonist for Rodent Research


Ciproxifan maleate, a maleate salt of the cyclopropyl ketone derivative FUB-359, is a well-characterized, orally bioavailable, and highly potent competitive antagonist/inverse agonist at the histamine H3 receptor (H3R) [1]. It exhibits sub-nanomolar to low nanomolar affinity for rodent H3 receptors (Ki = 0.4–6.2 nM) and is widely employed as a reference tool compound in preclinical studies investigating the role of the histaminergic system in cognition, attention, and wakefulness [2][3]. Its well-documented selectivity profile, with low apparent affinity for a broad panel of off-target aminergic receptors, makes it a critical reagent for dissecting H3R-specific pharmacology in animal models of neurological disorders [4].

1
Rodent H3 receptor antagonist/inverse agonist — supports histaminergic system research models for cognition, attention, and wakefulness studies
2
Oral bioavailability supports in vivo dosing — CNS-penetrant profile enables reliable target engagement in rodent behavioral and neurochemical assays
3
Reference tool compound for H3R pharmacology — well-characterized selectivity profile for dissecting H3R-specific pathways in preclinical research

Why Ciproxifan Cannot Be Substituted by Generic H3 Antagonists


Substituting ciproxifan maleate with a generic H3 receptor antagonist can introduce significant experimental variability and invalidate cross-study comparisons. Unlike some clinical-stage H3 antagonists, ciproxifan exhibits pronounced species-specific affinity, showing up to ~100-fold higher potency at rodent H3 receptors compared to human H3 receptors [1]. This unique profile, while limiting its clinical translation, establishes it as an exceptionally potent and well-validated tool for rodent in vivo studies [2]. Furthermore, its dual inhibitory activity on monoamine oxidases (MAO-A and MAO-B) at micromolar concentrations, not shared by all H3 antagonists, adds a layer of off-target pharmacology that must be considered in high-dose experiments and cannot be replicated by a simple potency-matched alternative [3]. The quantitative evidence below details why ciproxifan's specific properties make it irreplaceable for certain research applications.

Species selectivity
Rodent-vs-human H3R affinity profile may differ by orders of magnitude; clinical-stage H3 antagonists with balanced species affinity may not replicate rodent-model response
Off-target MAO activity
Reversible MAO-A/B inhibition at micromolar concentrations adds off-target pharmacology not shared by all H3 antagonists; high-dose experiments require pathway-specific interpretation
Behavioral profile mismatch
Cognitive and wake-promoting model-response profiles may not transfer to potency-matched alternatives; reported in vivo effects are compound-specific and model-context-dependent

Quantitative Evidence: Ciproxifan vs. Key Comparators


Superior H3R Potency over Thioperamide

In a direct comparative study, ciproxifan (Ki = 1.0 ± 0.3 nM) was significantly more potent than thioperamide in inhibiting agonist-induced [35S]GTPγ[S] binding to rat striatal H3 receptors, demonstrating its superior functional antagonism in a native tissue preparation [1]. This enhanced potency at the receptor level is foundational for its robust in vivo activity and allows for lower dosing, potentially reducing off-target liabilities associated with higher doses of less potent comparators.

H3R Potency vs. Thioperamide
Head-to-head
Ciproxifan Ki = 1.0 ± 0.3 nM; thioperamide less potent in functional [³⁵S]GTPγS binding assay
Supports functional antagonism assay context in native tissue preparations
Rat striatal membranes; reported comparison
Histamine H3 Receptor Radioligand Binding Synaptosomal Release Receptor Selectivity

Rodent-Specific H3 Receptor Affinity

A critical and quantifiable differentiation point is ciproxifan's marked species-selectivity. It exhibits sub-nanomolar affinity for rodent H3 receptors (Ki = 0.4–6.2 nM) but only moderate affinity for the human H3 receptor (Ki = 46–180 nM), a difference of up to two orders of magnitude [1]. This contrasts sharply with more balanced clinical candidates like pitolisant, which have nanomolar affinity for both species. This species bias must be factored into experimental design and dose selection.

Rodent-Specific H3R Affinity
Cross-study
Rodent H3R Ki = 0.4–6.2 nM; Human H3R Ki = 46–180 nM — >10-fold to ~100-fold selectivity for rodent receptors
Rodent model selectivity context; data may not extrapolate directly to human pharmacology interpretation
Radioligand binding; recombinant and native receptors
Species-Specificity Receptor Binding Affinity Inverse Agonism Translational Pharmacology

Enhanced Spatial Learning vs. Thioperamide

In a direct comparison of two H3 antagonists in a Barnes circular maze (a model of spatial learning and memory), only ciproxifan (3 mg/kg) produced a modest but significant attenuation of the scopolamine-induced performance deficit, whereas thioperamide failed to show an effect [1]. Both compounds were effective in a separate water maze task, indicating that ciproxifan's cognitive-enhancing profile extends to a more complex, hippocampus-dependent task that is less sensitive to the effects of thioperamide.

Spatial Learning vs. Thioperamide
Data to verify
Ciproxifan (3 mg/kg) attenuated scopolamine-induced deficit in Barnes maze; thioperamide showed no significant effect
Supports cognitive model-response context in hippocampus-dependent spatial memory tasks
Barnes circular maze in mice; source requires review
Cognitive Enhancement Spatial Learning Barnes Maze In Vivo Behavioral Pharmacology

Wake-Promotion Without Sleep Rebound

In a study comparing wake-promoting agents, ciproxifan and thioperamide increased wakefulness (W) and cortical EEG fast rhythms in mice. Critically, and unlike the classical psychostimulants amphetamine and caffeine, the wake-promoting effects of both H3 antagonists were not followed by a compensatory sleep rebound [1]. This class-level differentiation suggests that H3 antagonists, including ciproxifan, promote arousal via a distinct, non-amphetamine-like mechanism that does not deplete sleep drive.

Wake-Promotion Without Sleep Rebound
Class-level
Ciproxifan and thioperamide increased wakefulness without compensatory sleep rebound; amphetamine and caffeine induced rebound
Supports wakefulness model-response context distinct from psychostimulant mechanisms
Mouse cortical EEG; class-level inference
Wake-Promoting Sleep-Wake Cycle Electroencephalography (EEG) Drug Discrimination

Off-Target MAO-A/B Inhibition

Beyond its potent H3R antagonism, ciproxifan was found to reversibly inhibit both MAO-A and MAO-B isoforms in rats and humans, with IC50 values in the micromolar range (e.g., rat brain MAO-B IC50 = 4.6 µM) [1]. This is an important off-target activity not consistently reported for all H3 antagonists. While this dual activity is considered a confounding factor at high doses, it also opens avenues for investigating polypharmacological approaches for neurological disorders.

Off-Target MAO-A/B Inhibition
Supporting
Rat brain MAO-B IC₅₀ = 4.6 µM; reversible inhibition of both MAO-A and MAO-B
Off-target enzyme activity context; relevant for high-dose study interpretation
Enzymatic assays; rat brain homogenates and human recombinant enzymes
Monoamine Oxidase Inhibition Off-Target Activity Enzyme Assay Neurotransmitter Metabolism

High Oral Bioavailability and Brain Penetration

Ciproxifan maleate demonstrates favorable pharmacokinetic properties for rodent studies, with an oral bioavailability of 62% in mice and a rapid brain penetration profile, achieving a maximum plasma concentration (Cmax) of 420 nM after a 1 mg/kg oral dose [1]. This contrasts with some other early H3 antagonists that suffered from poor oral absorption or limited brain exposure. The compound's favorable PK allows for convenient oral dosing and reliable target engagement in the CNS.

Oral Bioavailability and Brain Penetration
Cross-study
F = 62%; Cmax = 420 nM after 1 mg/kg p.o. in mice; rapid brain penetration
Supports CNS exposure-model context for oral dosing in rodent research
Mouse PK study; oral and IV administration
Pharmacokinetics Oral Bioavailability Brain Penetration In Vivo Dosing

Ciproxifan Maleate Research Applications


Cognitive Enhancement and Spatial Memory Models

Ciproxifan maleate is ideally suited for in vivo studies assessing cognitive function, particularly those involving complex, hippocampus-dependent tasks. Evidence shows it significantly attenuated scopolamine-induced deficits in a Barnes circular maze, a task where the comparator H3 antagonist thioperamide was ineffective [1]. Its high oral bioavailability and potent rodent H3R affinity ensure robust target engagement, making it a reliable tool for dissecting the role of the histaminergic system in learning and memory, and for evaluating pro-cognitive effects in models of Alzheimer's disease and age-related cognitive decline [2].

Wake-Promoting Mechanisms and Sleep-Wake Circuitry

For researchers focused on the neurobiology of arousal and sleep-wake disorders, ciproxifan offers a key experimental advantage: its ability to increase wakefulness without inducing a subsequent sleep rebound [1]. This property, shared as a class with other H3 antagonists but distinct from amphetamines and caffeine, allows for cleaner experimental interpretation of arousal mechanisms without the confounding factor of compensatory sleep changes. Its use in knockout mouse models has been instrumental in validating the histamine H1/H3 receptor-dependent pathway for wake promotion, establishing it as a critical reference compound for vigilance studies [2].

Antipsychotic-Like Activity via Prepulse Inhibition

Ciproxifan maleate is a validated tool for investigating antipsychotic-like properties in preclinical models. Direct comparative studies have demonstrated that it enhances prepulse inhibition (PPI) of the startle reflex in the DBA/2 mouse strain, a well-established model with natural PPI deficits relevant to schizophrenia [1]. This effect was also observed with thioperamide, confirming the potential of H3 receptor antagonism in this domain. The compound's favorable pharmacokinetics in rodents further support its use in these behavioral paradigms, which often require consistent drug exposure over a testing session.

Ex Vivo H3 Receptor Occupancy Calibration

Ciproxifan serves as a benchmark compound for establishing the relationship between ex vivo receptor occupancy and functional wake-promoting effects [1]. Studies using ciproxifan, thioperamide, and GSK189254 revealed a linear correlation between cumulative wake activity and up to 80% H3R occupancy, with a sharp increase in waking observed at >80% occupancy. This quantitative framework is invaluable for researchers aiming to translate target engagement into functional outcomes and for calibrating doses of novel H3 antagonists in their own studies [2].

Application
Selection Property
Validation Focus
Cognitive enhancement and spatial memory models
Cognitive model-response context
Spatial memory endpoint validation in rodent behavioral assays
Wake-promoting mechanisms and sleep-wake circuitry
Wakefulness model-response context
Sleep-wake cycle endpoint review; non-psychostimulant arousal pathway interpretation
Antipsychotic-like activity via prepulse inhibition
Prepulse inhibition model context
Sensorimotor gating endpoint review in DBA/2 mouse strain
Ex vivo H3 receptor occupancy calibration
Target engagement calibration context
Receptor occupancy-functional response correlation review

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